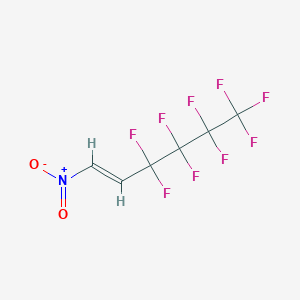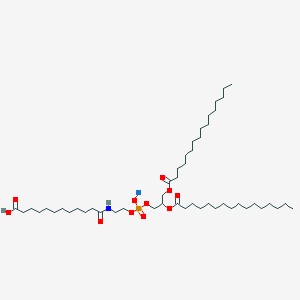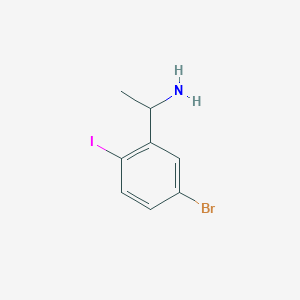![molecular formula C27H20NOP B12067321 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one involves synthetic routes that typically include the reaction of triphenylphosphine with an appropriate indene derivative under controlled conditions . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high purity and yield .
化学反応の分析
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis research.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research .
類似化合物との比較
Similar compounds to 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one include:
Triphenylphosphine: A common ligand used in coordination chemistry.
Indene derivatives: Compounds with similar indene structures but different substituents.
Phosphanylidene compounds: Molecules with similar phosphanylidene groups but different core structures.
The uniqueness of this compound lies in its specific combination of the triphenylphosphanylidene group and the indene core, which imparts distinct chemical and biological properties .
特性
分子式 |
C27H20NOP |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
3-[(triphenyl-λ5-phosphanylidene)amino]inden-1-one |
InChI |
InChI=1S/C27H20NOP/c29-27-20-26(24-18-10-11-19-25(24)27)28-30(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H |
InChIキー |
BMLASUAECQVNBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=O)C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)

![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)



![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)





